Cas no 795290-95-8 (N-4-(2-Amino-1,3-thiazol-4-yl)phemyl-2,2-dimethylpropanamide)

N-4-(2-Amino-1,3-thiazol-4-yl)phenyl-2,2-dimethylpropanamide is a specialized organic compound featuring a thiazole core linked to a phenyl group substituted with a dimethylpropanamide moiety. Its structural design combines a heterocyclic amine with sterically hindered alkyl groups, enhancing stability and selectivity in chemical interactions. The presence of the 2-amino-1,3-thiazole ring confers potential bioactivity, making it a candidate for pharmaceutical and agrochemical applications. The tert-butyl-like amide group improves lipophilicity, which may influence solubility and membrane permeability. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting enzymes or receptors where steric and electronic properties are critical.
N-4-(2-Amino-1,3-thiazol-4-yl)phemyl-2,2-dimethylpropanamide structure
795290-95-8 structure
Product Name:N-4-(2-Amino-1,3-thiazol-4-yl)phemyl-2,2-dimethylpropanamide
CAS No:795290-95-8
MF:C14H17N3OS
MW:275.36928153038
CID:3107654
PubChem ID:2446586
Update Time:2025-05-28

N-4-(2-Amino-1,3-thiazol-4-yl)phemyl-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
    • N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)-2,2-dimethylpropanamide
    • G21543
    • AKOS000985955
    • SR-01000061004
    • SR-01000061004-1
    • AB01310029-01
    • Z53054010
    • NCGC00315145-01
    • EN300-11389
    • 795290-95-8
    • 888-862-1
    • N-4-(2-Amino-1,3-thiazol-4-yl)phemyl-2,2-dimethylpropanamide
    • Inchi: 1S/C14H17N3OS/c1-14(2,3)12(18)16-10-6-4-9(5-7-10)11-8-19-13(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18)
    • InChI Key: LSZIDHLVCNOFBH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=CC(=CC=1)NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 275.10923335Da
  • Monoisotopic Mass: 275.10923335Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 96.3Ų

N-4-(2-Amino-1,3-thiazol-4-yl)phemyl-2,2-dimethylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N296350-25mg
N-[4-(2-Amino-1,3-thiazol-4-yl)phemyl]-2,2-dimethylpropanamide
795290-95-8
25mg
$ 125.00 2022-06-03
TRC
N296350-50mg
N-[4-(2-Amino-1,3-thiazol-4-yl)phemyl]-2,2-dimethylpropanamide
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50mg
$ 205.00 2022-06-03
TRC
N296350-100000mg
N-[4-(2-Amino-1,3-thiazol-4-yl)phemyl]-2,2-dimethylpropanamide
795290-95-8
100g
$ 317240.00 2022-06-03
Enamine
EN300-11389-0.05g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
795290-95-8 95%
0.05g
$53.0 2023-10-26
Enamine
EN300-11389-0.1g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
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0.1g
$83.0 2023-10-26
Enamine
EN300-11389-0.25g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
795290-95-8 95%
0.25g
$116.0 2023-10-26
Enamine
EN300-11389-0.5g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
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$218.0 2023-10-26
Enamine
EN300-11389-1.0g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
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1.0g
$314.0 2023-02-09
Enamine
EN300-11389-2.5g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
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$614.0 2023-10-26
Enamine
EN300-11389-5.0g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
795290-95-8 95%
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$908.0 2023-02-09
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